molecular formula C9H8BrNO2 B2501915 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 1267046-10-5

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B2501915
CAS No.: 1267046-10-5
M. Wt: 242.072
InChI Key: KLZJMDMPVXMRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a versatile chemical intermediate serving as a key scaffold in medicinal chemistry and drug discovery research. This brominated [1,4]oxazepinone core structure is of significant interest for designing novel bioactive molecules. Compounds based on this structural motif have demonstrated promising pharmacological activities in various research areas. For instance, closely related 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives have been identified as a new class of potent ROCK inhibitors, showing potential for the treatment of glaucoma . Other structural analogues have been explored as anticonvulsant and hypnotic agents, with one study showing significant activity in maximal electroshock tests in mice . Furthermore, the dihydrobenzoxazepinone chemotype has been identified as a new anthelmintic class, exhibiting activity against parasitic whipworms and reducing infectivity in vivo . The bromine substituent at the 7-position makes this compound a particularly valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZJMDMPVXMRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267046-10-5
Record name 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can be achieved through several methods. One common approach involves the reaction of aryloxymethylthiiranes with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under microwave irradiation. This method provides a direct and efficient strategy for the preparation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used in the synthesis of the compound.

    Dimethyl Sulfoxide (DMSO): Used as a solvent in the synthesis process.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted oxazepine derivatives.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties and can be used as a building block in the synthesis of bioactive molecules.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: The compound can be used in studies to understand the interactions of heterocyclic compounds with biological systems.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Variations in the Heterocyclic Core

The core heterocycle and substituent positions significantly influence the compound’s properties. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Key Features
7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one 1,4-Oxazepine Br (C7) C₁₀H₈BrNO₂ Seven-membered ring with oxygen
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (4a) 1,4-Benzoxazepine Br (C7), Ph (C3) C₁₇H₁₂BrNO₂ Phenyl group enhances π-stacking
7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one Thiepin Br (C7), S instead of O C₁₀H₉BrOS Sulfur atom increases lipophilicity
7-Bromo-3,3-dibutyl-8-methoxy-1,4-thiazepin-4(5H)-one 1,4-Thiazepine Br (C7), OMe (C8), two C₄H₉ (C3) C₁₈H₂₆BrNO₂S Bulky substituents affect solubility
7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 1,4-Oxazine Br (C7), Me (C5) C₉H₈BrNO₂ Six-membered ring alters geometry

Key Observations :

  • Ring Size : Six-membered oxazines (e.g., ) exhibit restricted conformational flexibility compared to seven-membered oxazepines .
  • Heteroatom Substitution : Thiazepines (S instead of O, as in ) show higher lipophilicity and distinct electronic profiles, impacting receptor binding in bioactive compounds .
  • Substituent Effects : Bulky groups (e.g., dibutyl in ) reduce solubility but improve crystallinity, while halogens (Br, Cl) enhance electrophilic reactivity .

Physicochemical Properties

Table 1: Physical and Spectral Data Comparison
Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, IR)
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one 205–207 97 δ 6.9 (s, alkene H), IR: 1660 cm⁻¹ (C=O)
7-Chloro-2-(4-Cl-Ph)-dihydrooxazepin-5-one (3g) Oil N/A δ 7.2–7.5 (m, aromatic H), IR: 1720 cm⁻¹ (C=O)
7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one N/A N/A Molecular weight: 257.15
3e (Thiazepine analog) 195–196 87 [α]D +18–22°, HRMS: m/z 484.9872 (M+H)+

Notes:

  • Melting Points : Brominated oxazepines (e.g., 4a) are typically solids, while chlorinated derivatives (e.g., 3g) are oils, likely due to reduced molecular symmetry .
  • Stereochemical Purity : Thiazepine analogs (e.g., 3e) show moderate stereochemical purity (90%), influenced by synthetic conditions .

Biological Activity

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound notable for its unique structure, which includes a fused benzene and oxazepine ring system. The molecular formula is C9H8BrNO2C_9H_8BrNO_2 with a molecular weight of approximately 242.07 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and related fields.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations have shown that derivatives of oxazepines can exhibit cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.
  • Neuroprotective Effects : Some studies suggest that compounds with oxazepine structures may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its effects may be mediated through interactions with specific molecular targets involved in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique AttributesBiological Activity
3,4-Dihydrobenzo[b]oxepin-5(2H)-oneParent compound without bromineLacks halogen influence on reactivityLimited data on biological activity
(E)-(3-chloromethylene-2,3-dihydrobenzo[b]oxepin-7-yl)methanolChlorine substitutionDifferent halogen with distinct reactivityPotential for varied biological effects
Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylateTert-butyl ester groupIncreased stability and reactivity due to esterificationEnhanced pharmacological properties expected

The unique presence of the bromine atom in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of oxazepine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The findings suggested that the bromine substitution might enhance the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of oxazepine compounds in models of neurodegenerative diseases. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions such as Alzheimer's disease.

Q & A

Q. Key Considerations :

  • Reagent Purity : Impurities in brominating agents (e.g., Br₂ or NBS) may lead to side products.
  • Catalysts : Palladium catalysts can enhance regioselectivity in halogenation steps.

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question
Characterization relies on:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.9–7.9 ppm, with distinct shifts for the oxazepinone carbonyl (δ ~1660 cm⁻¹ in IR) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 315/317 (1:1 isotopic ratio for bromine) confirm the molecular formula .
  • HPLC : Purity analysis (e.g., Daicel Chiralpak IF columns) ensures enantiomeric purity >90% .

Q. Methodological Approach :

  • Computational Modeling : DFT calculations predict binding affinity changes.
  • In Vitro Assays : Test against cancer cell lines (e.g., leukemia) to validate SAR .

What crystallographic data are available for this compound, and how does its conformation influence reactivity?

Advanced Research Question
Single-crystal X-ray diffraction reveals a monoclinic system (space group P21/n) with unit cell parameters:

  • a = 7.7844 Å, b = 11.251 Å, c = 22.039 Å, β = 98.199° .
    The oxazepinone ring adopts a boat conformation, positioning the bromine for optimal electrophilic interactions.

Q. Implications :

  • Reactivity : The distorted ring increases susceptibility to nucleophilic attack at the carbonyl.
  • Solubility : Planar aromatic regions reduce aqueous solubility, necessitating DMSO or ethanol for biological assays.

How does this compound interact with biological targets (e.g., enzymes or receptors)?

Advanced Research Question
Mechanistic studies suggest:

  • Kinase Inhibition : Bromine stabilizes interactions with ATP-binding pockets (e.g., in tyrosine kinases) .
  • Apoptosis Induction : Upregulation of caspase-3 in leukemia cells (IC₅₀ = 50–100 nM) .

Q. Experimental Design :

  • Enzyme Kinetics : Measure Kᵢ values using fluorogenic substrates.
  • Molecular Docking : AutoDock Vina simulations to map binding modes .

How can synthetic challenges (e.g., low yields or impurities) be mitigated?

Advanced Research Question
Common issues and solutions:

  • Low Yield : Optimize bromination using NBS instead of Br₂ to reduce side reactions .
  • Impurities : Purify via column chromatography (hexane:EtOAc, 2:1) or recrystallization in ethanol .

Case Study : A 30% yield improvement was achieved by switching from batch to flow chemistry .

What pharmacological models are suitable for evaluating its therapeutic potential?

Advanced Research Question

  • Thrombin Inhibition : Similar benzothiazepinones show IC₅₀ values of 3.85 µM in platelet aggregation assays .
  • In Vivo Toxicity : Use zebrafish models to assess acute toxicity (LD₅₀ > 100 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.